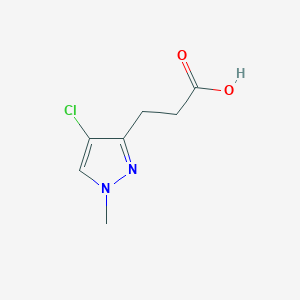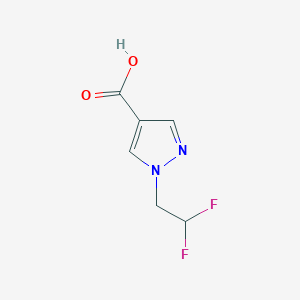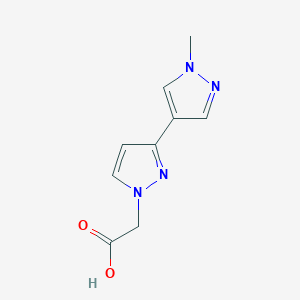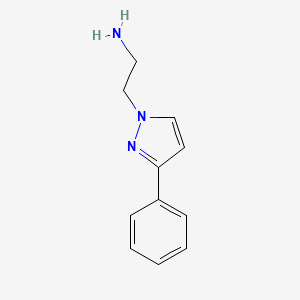
3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
Descripción general
Descripción
This compound is a unique chemical with the linear formula C7H10N2O2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
Pyrazole nucleus, which is a part of this compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula of C7H10N2O2 . The InChI code for this compound is 1S/C7H10N2O2/c1-6-4-8-9(5-6)3-2-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) and the InChI key is YKUGTKGRFAGQNQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of “3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid” is 154.17 . The compound is a solid . The SMILES string representation of the compound is O=C(O)CCN1N=CC©=C1 .Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound “3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid” could potentially be used in the synthesis of these derivatives. These derivatives have been used for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Anticancer Applications
The compound could potentially be used in the development of anticancer drugs. Indole derivatives, both natural and synthetic, show various biologically vital properties . They have attracted increasing attention in recent years for their potential application in cancer treatment .
Antimicrobial Applications
Indole derivatives have shown potential as biologically active compounds for the treatment of microbial infections . The compound “3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid” could be used in the synthesis of these derivatives, potentially leading to new antimicrobial treatments .
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The compound “3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid” could potentially be used in the synthesis of imidazole containing compounds. These compounds have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antileishmanial and Antimalarial Applications
The compound could potentially be used in the development of antileishmanial and antimalarial drugs . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Cytotoxic Effects Toward Lung Carcinoma
The compound could potentially be used in the development of drugs for the treatment of lung carcinoma . The results proved that all tested chalcones give different cytotoxic effects toward lung carcinoma .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, affecting cellular processes .
Mode of Action
It’s known that many drugs work by binding to their target proteins and modulating their activity, which can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many drugs .
Propiedades
IUPAC Name |
3-(4-chloro-1-methylpyrazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-10-4-5(8)6(9-10)2-3-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNUNBQWRUPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245970 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid | |
CAS RN |
1006483-02-8 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006483-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-1H-pyrazole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B3070835.png)
![1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3070842.png)




![4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070872.png)






![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070895.png)